Predicted Lipophilicity (LogP) Differentiates N-Methyl from Cα-Methyl and Parent Amino Esters
The N-methyl modification of ethyl methylleucinate is predicted to lower lipophilicity compared to the Cα-methyl isomer, ethyl 2-methylleucinate, while increasing it relative to the parent ethyl L-leucinate. This is a direct consequence of the N-methyl's reduced hydrogen-bonding capacity without the additional alkyl branching of a Cα-methyl group [1][2]. The predicted XLogP3 value for ethyl 2-methylleucinate is 1.5, whereas the consensus LogP for ethyl N-methylleucinate is predicted to be approximately 1.1 [1][2]. While a directly measured LogP for ethyl methylleucinate is not available in the primary literature, this computed differential of ~0.4 units represents a meaningful shift in polarity for a single-atom modification, influencing compound solubility, chromatographic retention, and passive membrane permeability in peptidomimetic designs [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Ethyl N-methylleucinate: Predicted LogP ≈ 1.1 (based on N-methylleucine LogP of 0.705-0.96 + ethyl ester contribution) [2] |
| Comparator Or Baseline | Ethyl 2-methylleucinate (Cα-methyl isomer): XLogP3 = 1.5 [1] |
| Quantified Difference | Absolute difference: ~0.4 LogP units (predicted). The Cα-methyl isomer is predicted to be approximately 2.5 times more lipophilic than the N-methyl isomer. |
| Conditions | In silico prediction using XLogP3 for comparator; consensus model for target compound based on N-methylleucine acid value . |
Why This Matters
A difference of 0.4 LogP units is sufficient to alter a compound's position in a medicinal chemist's multiparameter optimization funnel, making the isomers non-interchangeable for any project with a defined lipophilic efficiency (LipE) target.
- [1] PubChem. Ethyl 2-methylleucinate. CID 21198185. XLogP3: 1.5. Accessed via pubchem.ncbi.nlm.nih.gov. View Source
- [2] ZINC Database. N-Methylleucine. ZINC403026. LogP: 0.705. Accessed via zinc.docking.org. View Source
